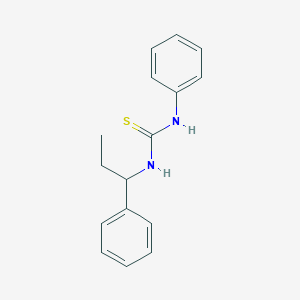
N-Phenyl-N'-(1-phenylpropyl)thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Phenyl-N’-(1-phenylpropyl)thiourea is an organosulfur compound belonging to the class of thioureas It is characterized by the presence of a thiourea group (NH-CS-NH) substituted with phenyl and 1-phenylpropyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N-Phenyl-N’-(1-phenylpropyl)thiourea can be synthesized through several methods. One common approach involves the reaction of phenyl isothiocyanate with 1-phenylpropylamine in an organic solvent such as acetonitrile or toluene. The reaction typically proceeds at room temperature and yields the desired thiourea derivative .
Another method involves the use of phenyl chlorothionoformate as a thiophosgene equivalent. This reagent reacts with 1-phenylpropylamine in water to produce N-Phenyl-N’-(1-phenylpropyl)thiourea under mild conditions .
Industrial Production Methods
Industrial production of N-Phenyl-N’-(1-phenylpropyl)thiourea may involve large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of reagents, and environmental considerations. The use of water as a solvent in the phenyl chlorothionoformate method offers advantages in terms of sustainability and ease of product isolation .
Analyse Chemischer Reaktionen
Types of Reactions
N-Phenyl-N’-(1-phenylpropyl)thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form formamidine disulfides using oxidizing agents such as hydrogen peroxide.
Substitution: It can react with halo ketones to form thiazoles via solvent- and catalyst-free condensation.
Thioacylation: The compound can be used as a thioacylating agent when activated with trifluoroacetic acid anhydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide is commonly used as an oxidizing agent.
Substitution: Halo ketones are used in the formation of thiazoles.
Thioacylation: Trifluoroacetic acid anhydride is used to activate the thiourea for thioacylation reactions.
Major Products Formed
Formamidine disulfides: Formed through oxidation reactions.
Thiazoles: Formed through substitution reactions with halo ketones.
Thioacylated compounds: Formed through thioacylation reactions.
Wissenschaftliche Forschungsanwendungen
N-Phenyl-N’-(1-phenylpropyl)thiourea has several scientific research applications:
Wirkmechanismus
The mechanism of action of N-Phenyl-N’-(1-phenylpropyl)thiourea involves its interaction with molecular targets such as enzymes. For example, as a tyrosinase inhibitor, it binds to the active site of the enzyme, preventing the oxidation of L-DOPA to melanin . This inhibition can increase the susceptibility of melanoma cells to radiation-induced cytotoxicity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Phenylthiourea: A structurally similar compound with a phenyl group linked to one nitrogen atom of the thiourea group.
N,N’-Diphenylthiourea: Another similar compound with two phenyl groups linked to the nitrogen atoms of the thiourea group.
N-Phenyl-N’-(4-pyridyl)urea: A urea derivative with a phenyl and a pyridyl group linked to the nitrogen atoms.
Uniqueness
N-Phenyl-N’-(1-phenylpropyl)thiourea is unique due to the presence of the 1-phenylpropyl group, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
62466-37-9 |
|---|---|
Molekularformel |
C16H18N2S |
Molekulargewicht |
270.4 g/mol |
IUPAC-Name |
1-phenyl-3-(1-phenylpropyl)thiourea |
InChI |
InChI=1S/C16H18N2S/c1-2-15(13-9-5-3-6-10-13)18-16(19)17-14-11-7-4-8-12-14/h3-12,15H,2H2,1H3,(H2,17,18,19) |
InChI-Schlüssel |
ZAGWWURXHSLBHT-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C1=CC=CC=C1)NC(=S)NC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Bis(2-ethylhexyl) [1-(propylamino)butyl]phosphonate](/img/structure/B14515895.png)
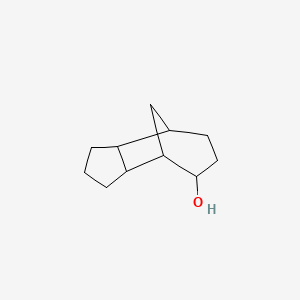
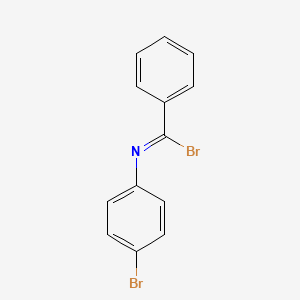
![Oxiranemethanol, 3-[2-(3,3-dimethyloxiranyl)ethyl]-3-methyl-](/img/structure/B14515903.png)
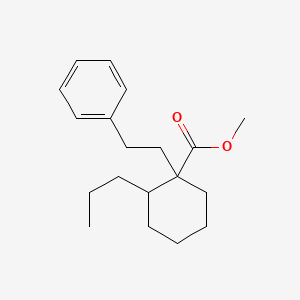

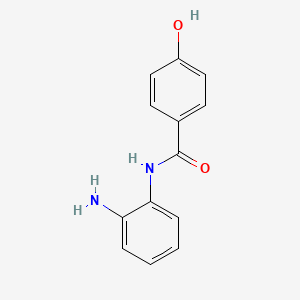
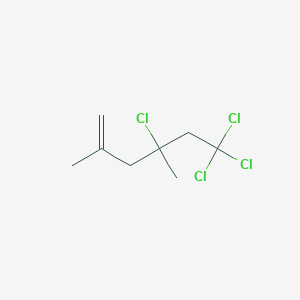
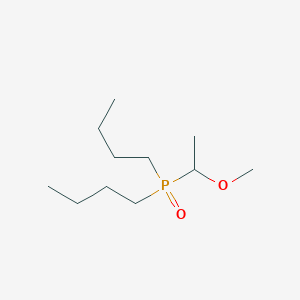
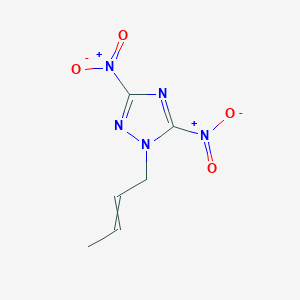

![N-[(Benzyloxy)carbonyl]-L-alanyl-L-alanyl-D-alanine](/img/structure/B14515960.png)


